3-Aminopropylphosphonic acid 3-Aminopropylphosphonic acid (3-aminopropyl)phosphonic acid is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 3-aminopropyl group. It is a partial agonist of GABAB receptors. It has a role as a GABAB receptor agonist. It is a primary amino compound and a member of phosphonic acids. It is functionally related to a phosphonic acid. It is a tautomer of a (3-aminopropyl)phosphonic acid zwitterion.
Brand Name: Vulcanchem
CAS No.: 13138-33-5
VCID: VC21104776
InChI: InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
SMILES: C(CN)CP(=O)(O)O
Molecular Formula: C3H10NO3P
Molecular Weight: 139.09 g/mol

3-Aminopropylphosphonic acid

CAS No.: 13138-33-5

Cat. No.: VC21104776

Molecular Formula: C3H10NO3P

Molecular Weight: 139.09 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopropylphosphonic acid - 13138-33-5

Specification

CAS No. 13138-33-5
Molecular Formula C3H10NO3P
Molecular Weight 139.09 g/mol
IUPAC Name 3-aminopropylphosphonic acid
Standard InChI InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
Standard InChI Key GSZQTIFGANBTNF-UHFFFAOYSA-N
SMILES C(CN)CP(=O)(O)O
Canonical SMILES C(CN)CP(=O)(O)O

Introduction

Chemical Identity and Basic Properties

3-Aminopropylphosphonic acid (CAS No. 13138-33-5) is an organophosphorus compound with the molecular formula C₃H₁₀NO₃P and a molecular weight of 139.09 g/mol . It belongs to the class of organic phosphonic acids, characterized by the presence of a carbon-phosphorus bond that resists enzymatic cleavage, making it metabolically stable compared to its phosphate counterparts .

The compound exists physically as an off-white to faintly greenish powder at room temperature . Its structure features a three-carbon chain with an amino group at one end and a phosphonic acid moiety at the other, giving it amphoteric properties due to the presence of both acidic and basic functional groups .

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs:

  • 3-Aminopropylphosphonic acid (most common)

  • β-Aminopropylphosphonic acid

  • 3-APPA

  • 3-Aminopropanephosphonic acid

  • (3-Aminopropyl)phosphonic acid

  • NSC-133832

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 3-Aminopropylphosphonic acid:

PropertyValueReference
Molecular FormulaC₃H₁₀NO₃P
Molecular Weight139.09 g/mol
Physical StateSolid (powder)
ColorOff-white to faintly greenish
Melting Point294°C (with decomposition)
Boiling Point343.0±44.0°C (predicted)
Density1.378±0.06 g/cm³ (predicted)
pKa2.11±0.10 (predicted)
SolubilityDMF: 5 mg/ml; DMSO: 2 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml; Water: soluble

The compound shows good solubility in polar solvents, particularly ethanol, while maintaining reasonable solubility in more complex solvent systems like ethanol:PBS mixtures, which is beneficial for biological applications .

Synthesis Methods

The synthesis of 3-Aminopropylphosphonic acid has been documented in scientific literature with several approaches, often involving multiple reaction steps.

Three-Step Synthesis Approach

A patented method for preparing 3-aminopropane phosphoric acid (another name for 3-Aminopropylphosphonic acid) utilizes inexpensive phosphorus oxychloride as a starting material in a three-step process . This method is designed to be efficient and economically viable for industrial production.

The general reaction sequence involves:

  • Initial reaction with phosphorus oxychloride

  • Conversion of intermediates

  • Final hydrolysis to yield the desired product

Other Synthetic Routes

Early synthetic approaches to aminoalkylphosphonic acids, including 3-Aminopropylphosphonic acid, were reported in the Journal of Organic Chemistry in 1972, establishing foundational methods for preparing these compounds . These methods often utilize phosphite intermediates and subsequent functionalization to introduce the amino group.

More recent literature suggests modifications to improve yield and purity, with careful control of reaction conditions to minimize side reactions and maximize the desired product formation . The synthetic challenges primarily relate to the selective functionalization of the carbon chain while maintaining the integrity of both the phosphonic acid and amine functional groups.

Biochemical and Pharmacological Properties

3-Aminopropylphosphonic acid demonstrates significant biological activity, particularly in neurological systems, making it valuable for pharmacological research.

Receptor Interactions

The compound acts as a partial agonist of GABAB receptors with an IC50 value of 1.5 μM in radioligand binding assays . This activity profile distinguishes it from full agonists like baclofen and allows for more nuanced modulation of GABA-mediated neural transmission .

As a phosphonic analog of GABA, 3-APPA exhibits structural similarities to this important inhibitory neurotransmitter while possessing distinct pharmacological properties due to the replacement of a carboxylic acid group with a phosphonic acid moiety .

Pharmacological Effects

Several pharmacological effects have been observed with 3-Aminopropylphosphonic acid:

  • It induces relaxation in unstimulated isolated guinea pig ileum longitudinal muscle

  • It reverses GABA- and baclofen-induced inhibition of twitch responses in isolated guinea pig ileum

  • At a dose of 5 mg/kg, it completely inhibits GABA- and baclofen-induced inhibition of vagally stimulated bronchospasms in guinea pigs

  • It reverses the antitussive (cough suppression) effect of baclofen in cats when administered at a dose of 3 mg/kg

  • It functions as a selective antagonist of GABA(C) receptors

These diverse effects highlight the compound's potential utility in studying various GABA-mediated physiological processes and in developing targeted therapeutics for conditions involving GABA receptor dysregulation.

Research Applications

3-Aminopropylphosphonic acid has found applications in diverse research fields, from neuropharmacology to materials science and catalysis.

Neuroscience Research

In neuroscience, the compound serves as a valuable tool for investigating GABA receptor subtypes and their functions . Its ability to act as a partial agonist at GABAB receptors while antagonizing certain GABA-mediated effects makes it useful for dissecting complex neural pathways .

A study published in Brain Research demonstrated that 3-APPA reduced the frequency of spontaneous paroxysmal discharges in rat neocortical slices maintained in Mg²⁺-free medium, an effect that was reversibly antagonized by phaclofen and 4-amino-butylphosphonic acid (4-ABPA) . This finding highlights its utility in epilepsy research and studies of neural excitability.

Applications in Catalyst Design

Recent research has explored the use of 3-Aminopropylphosphonic acid in the design of advanced catalytic systems:

  • Phosphonic acid (PA) self-assembled monolayers (SAMs) incorporating 3-Aminopropylphosphonic acid (referred to as C3NH2PA) have been deposited onto Pt/Al2O3 catalysts to enable control over CO2 adsorption and CO2 hydrogenation activity

  • Studies have shown that amine-functionalized phosphonic acids like 3-Aminopropylphosphonic acid outperform their alkyl counterparts in terms of catalytic activity for CO2 hydrogenation

  • When used as a coating on Rh single-atom catalysts, functionalized phosphonic acid monolayers containing 3-Aminopropylphosphonic acid resulted in an approximately 8-fold increase in site-specific CO2 reduction turnover frequency at 150°C and a 2-fold increase at 250°C

These findings underscore the compound's potential in developing more efficient catalysts for carbon dioxide utilization and other environmentally relevant chemical transformations.

Adsorptive Separation Applications

3-Aminopropylphosphonic acid has demonstrated utility in controlling gas adsorption properties of materials:

  • When used as a coating on zeolite 5A, 3-Aminopropylphosphonic acid (NH2C3PA) resulted in high resistance to gas diffusion

  • By tuning the coating density of NH2C3PA to approximately 0.1 monolayer, researchers achieved C3H6/C3H8 (propylene/propane) kinetic selectivity greater than 15 for 60 minutes, suggesting applications in gas separation technologies

This application leverages the compound's ability to form well-defined surface modifications that can alter the adsorption and diffusion characteristics of porous materials.

Metabolic and Biochemical Interactions

Transamination Studies

Research has examined the metabolic fate of aminoalkylphosphonic acids, including 3-Aminopropylphosphonic acid, in various biological systems. A study published in Science investigated transamination reactions with α-ketoglutarate in preparations from Escherichia coli, Tetrahymena pyriformis, sea anemone (Anthopleura elegantissima), and mouse liver .

The study found that 3-Aminopropylphosphonic acid was transaminated by all preparations tested, although to a lesser extent by Tetrahymena or anemone compared to 2-Aminoethylphosphonic acid (2-AEP) . This suggests that the compound can participate in amino group transfer reactions in diverse biological systems, potentially affecting various metabolic pathways.

Analytical Methods and Characterization

Several analytical approaches have been employed to characterize 3-Aminopropylphosphonic acid and its derivatives:

Gas Chromatography-Mass Spectrometry

For gas chromatography-mass spectrometry (GC-MS) analysis, 3-Aminopropanephosphonic acid is often converted to its trimethylsilyl (TMS) derivative to improve volatility and chromatographic properties . The National Institute of Standards and Technology (NIST) maintains standard mass spectral data for this derivative (3-Aminopropanephosphonic acid, 3TMS derivative) in its database .

Nuclear Magnetic Resonance Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy provide valuable structural information about 3-Aminopropylphosphonic acid and its interactions with other molecules. ³¹P NMR is particularly useful for monitoring reactions involving the phosphonic acid group and for assessing the purity of synthesized material.

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